molecular formula C23H28N4O4S2 B2942580 N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898368-88-2

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2942580
CAS No.: 898368-88-2
M. Wt: 488.62
InChI Key: JFVVRSUECGLHPZ-UHFFFAOYSA-N
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Description

This oxalamide derivative features a complex structure with two key substituents:

  • N1-side chain: A 2-(1H-indol-3-yl)ethyl group, which introduces aromatic indole motifs known for interactions with biological targets like serotonin receptors or enzymes .

Properties

IUPAC Name

N'-[2-(1H-indol-3-yl)ethyl]-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4S2/c28-22(24-12-10-17-16-26-20-8-2-1-7-19(17)20)23(29)25-13-11-18-6-3-4-14-27(18)33(30,31)21-9-5-15-32-21/h1-2,5,7-9,15-16,18,26H,3-4,6,10-14H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVVRSUECGLHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound characterized by its complex structure, which includes an indole moiety and a thiophene ring linked through an oxalamide functional group. This article provides a comprehensive overview of the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₃₈H₄₈N₄O₄S₂, with a molecular weight of 488.6 g/mol. The presence of both indole and thiophene functionalities contributes to its unique chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC₃₈H₄₈N₄O₄S₂
Molecular Weight488.6 g/mol
CAS Number898368-88-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Indole derivatives are known for their affinity to bind with receptors and enzymes, influencing cellular processes such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act on various receptors, potentially affecting neurotransmitter signaling.

Current research indicates that the compound may exhibit anti-inflammatory properties by modulating the NLRP3 inflammasome pathway, which is crucial in inflammatory responses .

Pharmacological Properties

Research has shown that this compound displays significant biological activities including:

  • Anti-inflammatory Effects : Potential inhibition of IL-1β release in LPS/ATP-stimulated human macrophages.
  • Anticancer Activity : Preliminary studies suggest possible cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The compound may also exhibit activity against certain bacterial strains.

Study 1: Anti-inflammatory Activity

In a study examining the effects of the compound on human macrophages, it was found that concentrations as low as 10 µM could significantly reduce IL-1β release by approximately 20%, indicating a strong anti-inflammatory potential .

Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of related indole derivatives against A549 lung cancer cells. Compounds similar to this compound demonstrated higher efficacy than traditional treatments like imatinib, suggesting promising applications in cancer therapy .

Comparison with Similar Compounds

The unique structure of this compound allows it to exhibit distinct biological activities compared to similar compounds:

Compound NameStructural FeatureBiological Activity
N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(phenylmethyl)oxalamideContains a phenyl groupLower anti-inflammatory activity
N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamideLacks methyl group on indole ringEnhanced cytotoxicity

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Analogs in Flavoring Agents

S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
  • Key Features :
    • Pyridine and dimethoxybenzyl groups instead of indole and sulfonylpiperidine.
    • Molecular Weight: ~388.4 g/mol (estimated).
  • Activity: Potent umami taste enhancer with regulatory approval (FEMA 4233) . NOEL (No Observed Effect Level): 100 mg/kg/day in rats, deemed safe for flavoring applications .
  • Metabolism: Rapidly hydrolyzed to non-toxic metabolites, minimizing CYP inhibition risks .
S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
  • Key Features :
    • Structural isomer of S336 with altered methoxy positioning.
  • Activity :
    • Moderate CYP3A4 inhibition (51% at 10 µM) in preliminary assays, but deemed insignificant in follow-up studies (<50% inhibition) .

Comparison Table: Flavoring Oxalamides

Compound Substituents (N1/N2) Molecular Weight Key Application Regulatory Status
Target Compound Indole-ethyl / Sulfonylpiperidine ~516.6 Unknown Unapproved
S336 Dimethoxybenzyl / Pyridyl-ethyl ~388.4 Umami flavoring FEMA 4233
S5456 2,3-Dimethoxybenzyl / Pyridyl-ethyl ~388.4 Flavoring (R&D) Experimental

Antimicrobial Oxalamides (GMC Series)

The GMC series (e.g., GMC-1 to GMC-5 ) features isoindoline-dione cores with halogenated aryl groups :

  • Key Features :
    • Halogen atoms (Br, Cl, F) enhance antimicrobial activity via electron-withdrawing effects.
    • Molecular Weights: ~350–400 g/mol.
  • Activity :
    • Demonstrated in vitro efficacy against bacterial and fungal strains, though specific MIC values are unreported .

Divergence from Target Compound :

  • The target lacks halogenated aryl groups but incorporates a sulfonylpiperidine-thiophene system, which may offer distinct membrane penetration or enzyme-binding properties.

Neuroactive/Psychedelic Analogs

Compounds like N-(2-(1H-indol-3-yl)ethyl)-N-ethylpropan-1-amine () and MDMB-CHMICA () share indole motifs but differ in core structures (e.g., carboxamides vs. tryptamines).

  • Target Compound Distinction :
    • The oxalamide backbone and sulfonylpiperidine group reduce structural similarity to classical psychoactive substances, suggesting divergent mechanisms.

Piperidine-Containing Oxalamides

CAS 921893-70-1 (N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide)
  • Key Features :
    • Methylindolinyl and thiophenmethyl substituents.
    • Molecular Weight: 426.6 g/mol .
  • Activity :
    • Undisclosed in evidence but structurally aligned with kinase or protease inhibitors.

Comparison Table: Piperidine-Based Oxalamides

Compound Substituents (N1/N2) Molecular Weight Potential Target
Target Compound Indole-ethyl / Sulfonylpiperidine ~516.6 Enzymes/Receptors
CAS 921893-70-1 Methylindolinyl / Thiophenmethyl 426.6 Kinases
CAS 2034204-97-0 Cyclohexenyl / Tetrahydrofuran-piperidine 363.5 Unknown

Q & A

Q. How can the piperidine sulfonyl moiety be leveraged in metalloenzyme inhibition studies?

  • Methodological Answer :
  • Coordination Chemistry : Test the compound’s ability to chelate metal ions (e.g., Zn²⁺ in matrix metalloproteinases) via the sulfonyl oxygen and piperidine nitrogen. demonstrates similar indole-piperidine complexes binding nickel(II) .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes to visualize binding modes .

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